Cas no 899990-72-8 (4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide)

4-Acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine carboxamide core linked to an acetyl-substituted indole moiety. Its structural design combines a rigid indole scaffold with a flexible piperazine segment, offering potential for selective binding interactions in pharmacological applications. The acetyl group enhances solubility and may influence metabolic stability, while the ethyl substitution on the indole nitrogen modulates steric and electronic properties. This compound is of interest in medicinal chemistry research, particularly for exploring structure-activity relationships in receptor-targeted studies. Its well-defined synthetic route allows for consistent purity, making it suitable for analytical and investigative purposes.
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide structure
899990-72-8 structure
商品名:4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
CAS番号:899990-72-8
MF:C17H22N4O2
メガワット:314.382183551788
CID:5492170

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide
    • 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
    • インチ: 1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23)
    • InChIKey: GWWSQEFOYBTJIW-UHFFFAOYSA-N
    • ほほえんだ: N1(C(NC2C3=C(N(CC)C=2)C=CC=C3)=O)CCN(C(C)=O)CC1

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2740-0485-5μmol
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2740-0485-10μmol
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2740-0485-4mg
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2740-0485-15mg
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2740-0485-40mg
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2740-0485-20mg
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2740-0485-10mg
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2740-0485-25mg
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2740-0485-1mg
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2740-0485-5mg
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
899990-72-8 90%+
5mg
$69.0 2023-05-16

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 関連文献

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamideに関する追加情報

4-Acetyl-N-(1-Ethyl-1H-lndol-3-Yl)Piperazine-1-Carboxamide: A Comprehensive Overview

4-Acetyl-N-(1-Ethyl-1H-lndol-3-Yl)Piperazine-1-Carboxamide, identified by the CAS Registry Number 899990-72-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and development. The molecule combines a piperazine ring, an indole moiety, and an acetyl group, creating a complex yet intriguing chemical architecture that offers diverse functional groups for interaction with biological systems.

The piperazine ring, a six-membered ring containing two nitrogen atoms, is a common structural motif in pharmaceutical compounds. It is known for its ability to form hydrogen bonds and act as a scaffold for various bioactive molecules. In this compound, the piperazine ring is substituted at the 4-position with an acetyl group and at the 1-position with an N-substituent derived from an indole structure. The indole moiety, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is also a frequent component in bioactive compounds. Its presence in this molecule suggests potential interactions with various biological targets, such as receptors or enzymes.

Recent studies have highlighted the importance of such compounds in targeting specific biological pathways. For instance, research has shown that compounds with indole moieties can exhibit anti-inflammatory, anticancer, and neuroprotective activities. Similarly, piperazine-containing compounds have been explored for their potential as kinase inhibitors or modulators of ion channels. The combination of these two structural elements in 4-Acetyl-N-(1-Ethyl-1H-lndol-3-Yl)Piperazine-1-Carboxamide creates a molecule with multifaceted biological interactions.

The synthesis of this compound involves a series of well-established organic reactions. The piperazine ring can be synthesized via various methods, including the Hantzsch dihydropyridine synthesis or through cyclization reactions. The indole moiety can be introduced using Friedländer or Skraup synthesis methods. The acetylation step typically involves the use of acetyl chloride or acetic anhydride under appropriate conditions to introduce the acetyl group at the desired position on the piperazine ring.

From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of certain cellular pathways. For example, it has been demonstrated to inhibit specific kinases involved in cell proliferation and survival pathways. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.

In terms of toxicity and safety profiles, preliminary studies indicate that this compound exhibits low toxicity at therapeutic concentrations. However, further research is required to fully characterize its safety profile and determine its suitability for clinical use.

The development of derivatives of this compound has also been explored to optimize its pharmacokinetic properties and enhance its bioavailability. By modifying substituents on both the piperazine and indole moieties, researchers aim to improve solubility and stability while maintaining or enhancing biological activity.

In conclusion, 4-Acetyl-N-(1-Ethyl-1H-lndol-3-Yl)Piperazine-1-Carboxamide represents an intriguing molecule with significant potential in drug discovery. Its unique combination of structural motifs provides a foundation for exploring diverse biological interactions and therapeutic applications. As research continues to uncover its full spectrum of activities and mechanisms of action, this compound may emerge as a valuable tool in addressing unmet medical needs.

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